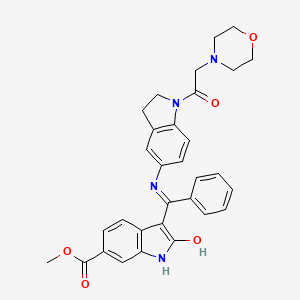

KBP-7018

Descripción

Propiedades

Fórmula molecular |

C31H30N4O5 |

|---|---|

Peso molecular |

538.6 g/mol |

Nombre IUPAC |

methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |

InChI |

InChI=1S/C31H30N4O5/c1-39-31(38)22-7-9-24-25(18-22)33-30(37)28(24)29(20-5-3-2-4-6-20)32-23-8-10-26-21(17-23)11-12-35(26)27(36)19-34-13-15-40-16-14-34/h2-10,17-18,33,37H,11-16,19H2,1H3 |

Clave InChI |

UJFMZASWWHGROF-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

KBP-7018; KBP 7018; KBP7018. |

Origen del producto |

United States |

Foundational & Exploratory

KBP-7018: A Technical Deep Dive into its Mechanism of Action for Idiopathic Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBP-7018 is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor in development for the treatment of idiopathic pulmonary fibrosis (IPF). This document provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular targets, preclinical efficacy, and the underlying signaling pathways. The information presented is based on publicly available preclinical data.

Introduction

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The pathogenesis of IPF is complex and involves the aberrant activation of multiple signaling pathways that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix. Key players in this process include receptor tyrosine kinases (RTKs) such as platelet-derived growth factor receptor (PDGFR), c-KIT, and rearranged during transfection (RET). This compound is an indolinone-based small molecule designed to simultaneously inhibit these key drivers of fibrosis.

Molecular Targets and In Vitro Potency

This compound is a potent inhibitor of c-KIT, PDGFR, and RET. The in vitro inhibitory activity of this compound against its primary targets has been quantified, demonstrating nanomolar potency.

| Target Kinase | IC50 (nM) |

| c-KIT | 10 |

| PDGFRα | 26 |

| PDGFRβ | 34 |

| RET | 7.6 |

| Table 1: In Vitro Inhibitory Potency of this compound |

Mechanism of Action: Inhibition of Pro-Fibrotic Signaling Pathways

The therapeutic potential of this compound in IPF stems from its ability to block the downstream signaling cascades initiated by its target RTKs. These pathways are central to the pathological processes of fibrosis.

PDGFR Signaling Pathway

Platelet-derived growth factor (PDGF) and its receptor, PDGFR, are critical mediators of fibroblast activation, proliferation, and migration. In IPF, overexpression of PDGF ligands and receptors contributes to the expansion of the fibroblast population and their differentiation into contractile, matrix-producing myofibroblasts. By inhibiting PDGFRα and PDGFRβ, this compound is expected to attenuate these pro-fibrotic cellular responses.

c-KIT Signaling Pathway

The stem cell factor (SCF)/c-KIT signaling axis is implicated in the recruitment and activation of fibrocytes and mast cells, which contribute to the inflammatory and fibrotic microenvironment in the IPF lung. Inhibition of c-KIT by this compound may therefore reduce the influx and activity of these pro-fibrotic cell types.

RET Signaling Pathway

The RET receptor tyrosine kinase is involved in cell growth, differentiation, and survival. While its role in IPF is less established than that of PDGFR and c-KIT, aberrant RET signaling has been linked to fibrotic processes and angiogenesis, both of which are features of IPF pathology. This compound's inhibition of RET may provide an additional anti-fibrotic and anti-angiogenic effect.

Preclinical Pharmacokinetics

Preclinical studies have characterized the pharmacokinetic profile of this compound across multiple species, demonstrating properties suitable for oral administration.

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |

| Mouse | Oral | 50 | 1830 ± 450 | 2.0 | 45.6 |

| Rat | Oral | 10 | 1260 ± 230 | 4.0 | 68.2 |

| Dog | Oral | 50 | 470 ± 110 | 6.0 | 21.3 |

| Monkey | Oral | 5 | 890 ± 150 | 2.0 | 55.4 |

| Table 2: Oral Pharmacokinetic Parameters of this compound in Preclinical Species.[1][2] |

Preclinical Efficacy in a Model of Pulmonary Fibrosis

The anti-fibrotic activity of this compound was evaluated in a bleomycin-induced pulmonary fibrosis model in mice, a standard preclinical model for IPF.

Experimental Design

Efficacy Results

This compound demonstrated a dose-dependent improvement in the 28-day survival rate in the bleomycin-induced pulmonary fibrosis model.[3][4][5][6]

| Treatment Group | Dose (mg/kg/day) | 28-Day Survival Rate (%) |

| Vehicle Control | - | 40 |

| This compound | 10 | 60 |

| This compound | 30 | 80 |

| This compound | 100 | 90 |

| Nintedanib | 60 | 70 |

| Table 3: Efficacy of this compound in the Bleomycin-Induced Mouse Model of Pulmonary Fibrosis.[3][4][5][6] |

These results indicate that this compound is effective in improving survival in a preclinical model of IPF, with a potency that compares favorably to the approved IPF therapeutic, nintedanib.[3][4][5][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

While the specific protocol used for this compound is not publicly available, a general method for determining in vitro kinase inhibitory activity involves the following steps:

-

Reagents and Materials : Purified recombinant target kinases (c-KIT, PDGFRα, PDGFRβ, RET), appropriate peptide substrates, ATP, and this compound.

-

Assay Procedure :

-

Serially diluted this compound is pre-incubated with the target kinase in a buffer solution.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This is often achieved using methods such as radioisotope incorporation (32P-ATP), fluorescence polarization, or luminescence-based ATP detection assays (e.g., ADP-Glo).

-

-

Data Analysis : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)

The specific details of the protocol used for the this compound studies are not fully published. However, a typical bleomycin-induced pulmonary fibrosis model in mice involves:

-

Animal Model : C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Induction of Fibrosis : A single intratracheal instillation of bleomycin sulfate is administered to anesthetized mice to induce lung injury and subsequent fibrosis.

-

Treatment : Daily oral administration of this compound, vehicle control, or a positive control (e.g., nintedanib) is initiated, often on the same day as bleomycin administration or after a few days to model a therapeutic intervention.

-

Efficacy Endpoints :

-

Survival : Monitored daily over the course of the study (typically 21-28 days).

-

Histopathology : Lungs are harvested at the end of the study, fixed, sectioned, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis. The severity is often quantified using a standardized scoring system, such as the Ashcroft score.

-

Biochemical Markers : Lung tissue can be analyzed for markers of fibrosis, such as hydroxyproline content (a major component of collagen).

-

Lung Function : In more advanced studies, lung function parameters like forced vital capacity (FVC) and forced expiratory volume in the first second (FEV1) can be measured using specialized equipment.

-

Clinical Development

Based on its promising preclinical profile, this compound was anticipated to enter Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with IPF. However, as of the latest available information, the results of these clinical trials have not been publicly disclosed.

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor that demonstrates significant anti-fibrotic activity in a preclinical model of idiopathic pulmonary fibrosis. Its mechanism of action is centered on the inhibition of key signaling pathways mediated by PDGFR, c-KIT, and RET, which are known to be dysregulated in IPF and drive the core pathological processes of the disease. The available preclinical data supports the continued investigation of this compound as a potential therapeutic agent for this devastating disease. Further disclosure of clinical trial data is awaited to fully assess its therapeutic potential in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Distinct lung functional, histological and cell senescence signatures in the single and repetitive bleomycin mouse models of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 6. repub.eur.nl [repub.eur.nl]

KBP-7018: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBP-7018 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor developed as a potential therapeutic for idiopathic pulmonary fibrosis (IPF). This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical pharmacokinetics of this compound. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Discovery of this compound

The discovery of this compound was guided by a lead optimization strategy focused on developing a multi-targeted inhibitor of key kinases implicated in the pathogenesis of IPF. The core chemical scaffold is based on the 2-indolinone structure, a well-established pharmacophore for kinase inhibitors.

Lead Optimization and Structure-Activity Relationship (SAR)

The development of this compound involved systematic modifications of the 2-indolinone core to enhance potency, selectivity, and pharmacokinetic properties. The lead optimization process focused on the substitution patterns at the 3-position of the indolinone ring and the N-1 position of the indoline moiety. The key structural features of this compound that contribute to its activity include:

-

The (Z)-configuration of the exocyclic double bond: This geometry is crucial for optimal binding to the kinase active site.

-

The phenyl group at the methylene bridge: This group occupies a hydrophobic pocket in the kinase domain.

-

The morpholinoacetyl group on the indoline nitrogen: This moiety enhances solubility and contributes to the overall pharmacokinetic profile.

-

The methyl carboxylate at the 6-position of the indolinone ring: This group is important for target engagement and potency.

The logical progression of the discovery process can be visualized as follows:

KBP-7018: A Technical Guide to Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target profile and selectivity of KBP-7018, a novel multi-kinase inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the biochemical and cellular activities of this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Target Profile of this compound

This compound is a potent, orally bioavailable, and selective inhibitor of several receptor tyrosine kinases implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF)[1]. Its primary targets are c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene[1][2].

Primary Kinase Targets

Biochemical assays have demonstrated that this compound potently inhibits c-KIT, PDGFR, and RET with IC50 values in the low nanomolar range. These kinases are key drivers of fibrosis, and their inhibition is a promising therapeutic strategy for IPF[1].

| Target Kinase | IC50 (nM) |

| c-KIT | 10[1][2][3] |

| PDGFRβ | 25[4] |

| RET | 7.6[1][2][3] |

Table 1: Primary Kinase Targets of this compound. Half-maximal inhibitory concentration (IC50) values were determined by in vitro biochemical assays.

Signaling Pathways of Primary Targets in Idiopathic Pulmonary Fibrosis

The therapeutic rationale for targeting c-KIT, PDGFR, and RET in IPF stems from their critical roles in pro-fibrotic signaling cascades. These pathways drive the proliferation and activation of fibroblasts and myofibroblasts, leading to excessive extracellular matrix deposition and progressive lung scarring.

The stem cell factor (SCF)/c-KIT signaling axis is implicated in the recruitment of bone marrow-derived progenitor cells to the injured lung, which can promote myofibroblast differentiation and contribute to fibrosis.

Figure 1: c-KIT signaling pathway in IPF.

Platelet-derived growth factor (PDGF) and its receptor (PDGFR) are potent mitogens for fibroblasts and smooth muscle cells. Dysregulation of PDGFR signaling is a key contributor to the excessive fibroblast proliferation and extracellular matrix deposition seen in IPF.

Figure 2: PDGFR signaling pathway in IPF.

While the role of RET in IPF is less established than that of c-KIT and PDGFR, emerging evidence suggests its involvement in fibrotic processes. RET signaling can contribute to cell proliferation and survival, which may be relevant in the context of fibroblast pathobiology.

Figure 3: RET signaling pathway in fibrosis.

Selectivity Profile of this compound

This compound is described as a highly selective kinase inhibitor.[1][2] In addition to its primary targets, it also demonstrates potent inhibition of other kinases involved in angiogenesis and fibrosis.

Additional Kinase Targets

This compound also potently inhibits FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor 2 (VEGFR2), Fyn (a Src-family kinase), and PDGFRα.[4]

| Target Kinase | Activity |

| FLT3 | Potently Inhibited |

| VEGFR2 | Potently Inhibited |

| Fyn | Potently Inhibited |

| PDGFRα | Potently Inhibited |

Table 2: Additional Kinase Targets of this compound.

A comprehensive public kinome scan profiling this compound against a broad panel of kinases is not currently available. The selectivity of this compound is inferred from its potent activity against a specific subset of kinases involved in fibrotic and angiogenic pathways.

Experimental Protocols

The following sections describe the likely methodologies used to determine the target profile and selectivity of this compound, based on standard industry practices and available information.

Biochemical Kinase Inhibition Assay (Hypothetical Protocol)

The in vitro inhibitory activity of this compound against its target kinases was likely determined using a biochemical assay format such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during a kinase reaction, which is correlated with kinase activity.

Figure 4: Biochemical assay workflow.

Protocol Details:

-

Reagent Preparation: Recombinant human c-KIT, PDGFRβ, and RET kinases, along with their respective substrates and ATP, are prepared in a kinase reaction buffer. This compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, ATP, and varying concentrations of this compound are incubated together in a 96- or 384-well plate to allow the enzymatic reaction to proceed.

-

Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any unconsumed ATP.

-

Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.

-

Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The data is then analyzed to determine the concentration of this compound that inhibits 50% of the kinase activity (IC50).

Cellular Phosphorylation Assay (Hypothetical Protocol)

To assess the activity of this compound in a cellular context, a phosphorylation assay is typically employed. This assay measures the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase in intact cells.

Figure 5: Cellular assay workflow.

Protocol Details:

-

Cell Culture: Cells endogenously expressing or engineered to overexpress the target kinase (e.g., c-KIT, PDGFR, or RET) are cultured in multi-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a defined period.

-

Kinase Activation: The cells are stimulated with the appropriate ligand (e.g., SCF for c-KIT, PDGF for PDGFR) to activate the kinase and induce downstream signaling.

-

Cell Lysis: The cells are lysed to release their contents, including the phosphorylated proteins.

-

Phosphorylation Detection: The level of phosphorylation of a specific downstream substrate is quantified using an antibody-based method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are analyzed to determine the extent to which this compound inhibits ligand-induced phosphorylation in a cellular environment.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound|KBP 7018;KBP7018 [dcchemicals.com]

KBP-7018: A Technical Overview of its c-KIT Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the c-KIT inhibition assay for KBP-7018, a novel tyrosine kinase inhibitor. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing c-KIT inhibition, and visual representations of the associated signaling pathway and experimental workflow.

Quantitative Inhibition Data

This compound has demonstrated potent inhibitory activity against several tyrosine kinases, including c-KIT. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, have been determined through in vitro biochemical assays.

| Target Kinase | This compound IC50 (nM) |

| c-KIT | 10 |

| PDGFRβ | 25 |

| RET | 7.6 |

Note: Data sourced from publicly available scientific literature.

c-KIT Signaling Pathway

The c-KIT receptor tyrosine kinase plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Its signaling cascade is initiated by the binding of its ligand, Stem Cell Factor (SCF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated sites serve as docking stations for various downstream signaling proteins, activating multiple pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately regulate gene expression and cellular function.

Caption: The c-KIT signaling pathway and the inhibitory action of this compound.

Experimental Protocols for c-KIT Inhibition Assay

The determination of the IC50 value for this compound against c-KIT is typically performed using a biochemical kinase assay. Below are detailed methodologies for two common and representative assay formats: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a luminescence-based ADP-Glo™ assay.

LANCE® Ultra TR-FRET Kinase Assay

This assay technology relies on the detection of kinase-mediated phosphorylation of a biotinylated substrate peptide.

Materials:

-

Recombinant human c-KIT kinase

-

ULight™-labeled peptide substrate

-

Europium (Eu)-labeled anti-phospho-specific antibody

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

This compound compound dilutions

-

Stop solution (e.g., 10 mM EDTA)

-

Detection buffer

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.

-

Add the c-KIT enzyme solution to all wells except the negative control.

-

Prepare a master mix of the ULight™-labeled peptide substrate and ATP in the kinase reaction buffer.

-

Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.

-

-

Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60-120 minutes).

-

Reaction Termination: Stop the kinase reaction by adding the stop solution.

-

Detection:

-

Add the Eu-labeled anti-phospho-specific antibody diluted in detection buffer to all wells.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm. The ratio of these emissions is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the high (vehicle) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human c-KIT kinase

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

Kinase reaction buffer

-

ATP solution

-

This compound compound dilutions

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well microplates

Procedure:

-

Compound Preparation: As described for the TR-FRET assay.

-

Kinase Reaction Setup:

-

Add the diluted this compound or vehicle to the wells of the microplate.

-

Add the c-KIT enzyme and substrate solution to all wells.

-

Initiate the reaction by adding the ATP solution.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

ADP Detection (Step 1):

-

Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ATP Generation and Luminescence (Step 2):

-

Add the Kinase Detection Reagent to all wells to convert the ADP generated into ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: Similar to the TR-FRET assay, calculate the percent inhibition based on the luminescent signal and determine the IC50 value.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for a kinase inhibitor like this compound follows a standardized workflow, from initial preparation to final data analysis.

Caption: A generalized experimental workflow for determining the IC50 of a kinase inhibitor.

KBP-7018: An In-Depth Technical Guide to its Role in the PDGFR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

KBP-7018 is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of fibrotic diseases, particularly Platelet-Derived Growth Factor Receptors (PDGFRs). This technical guide provides a comprehensive overview of this compound's mechanism of action within the PDGFR signaling pathway, supported by preclinical data, detailed experimental methodologies, and visual representations of the core concepts. This compound's inhibitory profile also includes activity against c-KIT and RET kinases, suggesting its potential in a broader range of therapeutic applications.[1][2]

Core Mechanism of Action: Inhibition of PDGFR Signaling

Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRα and PDGFRβ) are central regulators of cell proliferation, migration, and survival. Dysregulation of the PDGFR signaling pathway is a hallmark of various pathological conditions, including idiopathic pulmonary fibrosis (IPF) and cancer. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of PDGFRs, thereby blocking the initiation and propagation of downstream signaling cascades.

PDGFR Signaling Pathway and this compound's Point of Intervention

The binding of PDGF ligands to PDGFRs induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This activation creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, leading to the activation of two major downstream pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the PDGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues and thus inhibiting receptor activation and all subsequent downstream signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| PDGFRα | 26[3] |

| PDGFRβ | 34[3] |

| c-KIT | 10[2][3] |

| RET | 7.6[2][3] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | CL (L/h/kg) | Vss (L/kg) |

| Mouse | PO | 10 | 1030 ± 240 | 0.5 | 38 | 1.9 ± 0.2 | 2.9 ± 0.3 |

| Rat | PO | 5 | 560 ± 120 | 2.0 | 68 | 0.8 ± 0.1 | 4.7 ± 0.5 |

| Dog | PO | 5 | 280 ± 90 | 2.7 | 21 | 2.1 ± 0.3 | 4.2 ± 0.6 |

| Monkey | PO | 5 | 1160 ± 350 | 1.3 | 55 | 0.5 ± 0.1 | 1.5 ± 0.2 |

Data compiled from Huang Z, et al. Drug Des Devel Ther. 2015.[4][5]

Table 3: Predicted Human Pharmacokinetic Parameters of this compound

| Parameter | Predicted Value |

| Clearance (CL) | ~20% of hepatic blood flow[4][5] |

| Volume of Distribution (Vss) | 1.6 - 5.3 L/kg[4][5] |

| Half-life (t1/2) | 4.8 - 19.3 hours[4][5] |

Predictions based on allometric scaling from preclinical species.[4][5]

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against target kinases was determined using a standard in vitro kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDGFRα, PDGFRβ, c-KIT, and RET.

Materials:

-

Recombinant human kinase enzymes (PDGFRα, PDGFRβ, c-KIT, RET)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP

-

This compound (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

A reaction mixture is prepared containing the kinase enzyme, peptide substrate, and varying concentrations of this compound in kinase reaction buffer.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by spotting the mixture onto phosphocellulose paper.

-

The phosphocellulose paper is washed extensively to remove unincorporated [γ-³²P]ATP.

-

The amount of incorporated radiolabel, corresponding to the kinase activity, is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

The in vivo efficacy of this compound was evaluated in a well-established mouse model of pulmonary fibrosis.

Objective: To assess the therapeutic effect of this compound on bleomycin-induced pulmonary fibrosis.

Animal Model:

-

Male C57BL/6 mice

Induction of Fibrosis:

-

Mice are anesthetized.

-

A single intratracheal instillation of bleomycin (e.g., 5 mg/kg) is administered to induce lung injury and subsequent fibrosis.

Treatment Protocol:

-

Following bleomycin administration, mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered orally, once daily, at various doses (e.g., 10, 30, and 100 mg/kg).[1]

-

Treatment continues for a specified duration (e.g., 28 days).[1]

Efficacy Endpoints:

-

Survival Rate: Monitored daily throughout the study.

-

Histopathology: Lungs are harvested at the end of the study, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of collagen deposition and fibrotic changes.

-

Hydroxyproline Content: A quantitative measure of collagen content in the lung tissue.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Analysis of inflammatory cell counts and cytokine levels in the BAL fluid.

Conclusion

This compound is a potent inhibitor of the PDGFR signaling pathway with a promising preclinical profile for the treatment of idiopathic pulmonary fibrosis. Its multi-targeted nature, favorable pharmacokinetics, and demonstrated in vivo efficacy warrant further clinical investigation. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel anti-fibrotic therapies.

References

- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

KBP-7018: A Technical Overview of its Function as a RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBP-7018 is a novel small molecule inhibitor targeting multiple tyrosine kinases, including the Rearranged during Transfection (RET) kinase. While primarily investigated for its therapeutic potential in idiopathic pulmonary fibrosis, its potent inhibitory activity against RET suggests a possible role in the treatment of RET-driven malignancies, such as certain types of thyroid and non-small cell lung cancers. This technical guide provides a comprehensive overview of the known functions of this compound as a RET kinase inhibitor, based on available preclinical data. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to RET Kinase and its Role in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues, including the nervous system.[1][2] Under normal physiological conditions, RET is activated upon binding of its ligands, the glial cell line-derived neurotrophic factor (GDNF) family, in conjunction with a GFRα co-receptor.[1][2] This ligand-induced dimerization triggers autophosphorylation of the intracellular kinase domain, initiating downstream signaling cascades that regulate cell growth, survival, and differentiation.

Oncogenic activation of RET, however, occurs through ligand-independent mechanisms, primarily gene fusions (e.g., KIF5B-RET, CCDC6-RET) or activating point mutations.[3][4] These alterations lead to constitutive kinase activity, driving tumor growth and proliferation. Such RET alterations are now established oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and thyroid cancers.[3][4]

This compound: A Multi-Kinase Inhibitor with Anti-RET Activity

This compound is an orally bioavailable, selective tyrosine kinase inhibitor.[5] Its primary molecular targets include c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and RET.[6] The inhibitory activity of this compound against these kinases forms the basis of its therapeutic potential.

Biochemical Potency

In vitro biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of this compound against its target kinases. These values indicate the concentration of the inhibitor required to reduce the kinase's activity by 50%.

| Target Kinase | IC50 (nM) |

| PDGFRβ | 7.6 |

| c-Kit | 10 |

| RET | 25 |

| Table 1: In vitro inhibitory potency of this compound against target kinases.[6] |

Mechanism of Action: Inhibition of RET Signaling

As a Type I kinase inhibitor, this compound is predicted to bind to the ATP-binding pocket of the RET kinase domain in its active conformation, thereby preventing the phosphorylation of downstream substrates.[1] This action effectively blocks the aberrant signaling cascades that are constitutively active in RET-driven cancers.

RET Signaling Pathways

Activated RET kinase propagates signals through several key downstream pathways, most notably the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival. Inhibition of RET by this compound is expected to lead to the downregulation of these pathways.

Caption: RET signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized in several preclinical species. These studies provide insights into its absorption, distribution, metabolism, and excretion, which are critical for its development as an oral therapeutic agent.[5]

| Species | Systemic Clearance (CL) | Volume of Distribution (Vss) (L/kg) | Max. Concentration (Tmax) (hours) | Oral Bioavailability (%) |

| Rodents | Low (<30% of hepatic blood flow) | 1.51 - 4.65 | 0.25 - 6 | 21 - 68 |

| Monkeys | Low (<30% of hepatic blood flow) | 1.51 - 4.65 | 0.25 - 6 | 21 - 68 |

| Dogs | High | 1.51 - 4.65 | 0.25 - 6 | 21 - 68 |

| Table 2: Summary of preclinical pharmacokinetic parameters of this compound.[5] |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound's function as a RET kinase inhibitor are crucial for the reproducibility and extension of research findings. Below are generalized protocols based on standard methodologies in the field.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified RET kinase.

Caption: Workflow for a typical in vitro biochemical kinase assay.

Methodology:

-

Reagents: Purified recombinant RET kinase domain, kinase assay buffer, ATP, a suitable substrate peptide (e.g., poly-Glu, Tyr), and this compound.

-

Procedure:

-

Dispense the RET kinase into the wells of a microplate.

-

Add serially diluted this compound to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate to allow for phosphorylation.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: The signal is measured, and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Cell-Based RET Phosphorylation Assay

This assay measures the ability of this compound to inhibit RET autophosphorylation within a cellular context.

Methodology:

-

Cell Lines: Use a human cancer cell line that harbors an endogenous RET fusion (e.g., a lung adenocarcinoma cell line with a CCDC6-RET fusion).

-

Procedure:

-

Culture the cells to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a defined period.

-

Lyse the cells to extract proteins.

-

Perform Western blotting using antibodies specific for phosphorylated RET (p-RET) and total RET.

-

-

Data Analysis: Quantify the band intensities to determine the reduction in RET phosphorylation relative to the total RET protein levels at each concentration of this compound.

Future Directions and Considerations

While the existing data establishes this compound as a potent inhibitor of wild-type RET kinase, several areas require further investigation to fully understand its potential in oncology:

-

Activity against RET Fusions and Mutations: Quantitative assessment of this compound's inhibitory activity against various oncogenic RET fusion proteins (e.g., KIF5B-RET, CCDC6-RET) and clinically relevant resistance mutations (e.g., the V804M "gatekeeper" mutation) is needed.

-

In Vivo Efficacy in RET-Driven Cancer Models: Studies in xenograft or patient-derived xenograft (PDX) models of RET-positive cancers are necessary to evaluate the anti-tumor efficacy of this compound in a physiological setting.

-

Mechanisms of Resistance: Investigating potential mechanisms of acquired resistance to this compound will be crucial for its clinical development and for designing effective combination therapies.

Conclusion

This compound is a multi-kinase inhibitor with demonstrated potent activity against the RET tyrosine kinase. Its preclinical pharmacokinetic profile suggests suitability for oral administration. While the primary focus of its development has been on non-oncological indications, its mechanism of action strongly supports its investigation as a therapeutic agent for patients with RET-driven cancers. Further preclinical studies are warranted to fully elucidate its efficacy and potential in this setting.

References

- 1. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|KBP 7018;KBP7018 [dcchemicals.com]

KBP-7018: A Technical Guide for Idiopathic Pulmonary Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with limited therapeutic options. KBP-7018 has emerged as a promising novel, multi-kinase inhibitor targeting key pathways implicated in the pathogenesis of IPF. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies. The information is intended to support researchers and drug development professionals in the evaluation and potential application of this compound for IPF research.

Introduction

Idiopathic Pulmonary Fibrosis is characterized by the progressive scarring of lung tissue, leading to a relentless decline in respiratory function. The current standard of care, including pirfenidone and nintedanib, slows disease progression but does not offer a cure, highlighting the urgent need for novel therapeutic strategies.[1][2] The pathogenesis of IPF is complex and involves aberrant activation of multiple signaling pathways that drive fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM).

This compound is an orally bioavailable, small molecule inhibitor that targets multiple receptor tyrosine kinases, including c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET) proto-oncogene.[2][3] These kinases are critically involved in the fibrotic cascade, making this compound a compelling candidate for IPF therapy.

Mechanism of Action

This compound exerts its anti-fibrotic effects by potently and selectively inhibiting key tyrosine kinases involved in IPF pathogenesis.

Targeted Signaling Pathways

The primary targets of this compound are c-KIT, PDGFR (both α and β isoforms), and RET.[2][3]

-

PDGFR Signaling: Platelet-derived growth factor (PDGF) is a potent mitogen and chemoattractant for fibroblasts. Its signaling through PDGFR is a central driver of fibroblast proliferation, migration, and survival. By inhibiting PDGFR, this compound directly interferes with these key pro-fibrotic cellular processes.

-

c-KIT Signaling: The stem cell factor (SCF)/c-KIT pathway is implicated in the recruitment and activation of mast cells and fibrocytes, both of which contribute to the inflammatory and fibrotic microenvironment in the IPF lung. Inhibition of c-KIT by this compound may therefore attenuate these contributions.

-

RET Signaling: While less characterized in IPF, RET signaling has been implicated in epithelial cell survival and differentiation. Dysregulation of these processes is a key feature of IPF, and inhibition of RET may contribute to the restoration of alveolar epithelial integrity.

The simultaneous inhibition of these pathways by this compound represents a multi-pronged approach to disrupting the complex fibrotic process in IPF.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibition of its target kinases with the following half-maximal inhibitory concentrations (IC50).

| Target Kinase | IC50 (nM) |

| c-KIT | 10 |

| PDGFR | 7.6 |

| RET | 25 |

| Data from MedChemExpress and DC Chemicals.[3] |

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several preclinical species. The compound exhibits favorable characteristics for oral administration.[4]

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | F (%) |

| Mouse | IV | 2 | - | - | 1.8 | 1040 | - |

| PO | 10 | 1230 | 0.5 | 2.1 | 4320 | 68 | |

| Rat | IV | 2 | - | - | 2.9 | 1860 | - |

| PO | 10 | 890 | 2.0 | 3.5 | 5430 | 48 | |

| Dog | IV | 1 | - | - | 2.3 | 450 | - |

| PO | 5 | 230 | 1.5 | 2.8 | 980 | 21 | |

| Monkey | IV | 1 | - | - | 4.1 | 740 | - |

| PO | 5 | 73 | 6.0 | 4.6 | 1230 | 25 | |

| Data from Huang Z, et al. Drug Des Devel Ther. 2015.[4] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Hypothetical Protocol)

While the specific protocol used for this compound is not publicly available, a typical LanthaScreen™ TR-FRET kinase assay would be employed to determine IC50 values.

Objective: To determine the in vitro inhibitory potency of this compound against c-KIT, PDGFR, and RET kinases.

Materials:

-

Recombinant human c-KIT, PDGFRβ, and RET kinases

-

LanthaScreen™ Tb-anti-pTyr antibody

-

Fluorescein-labeled substrate peptide

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add this compound dilutions to the assay plate.

-

Add the kinase and substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the Tb-anti-pTyr antibody and EDTA.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.

-

Calculate the emission ratio (520/490) and plot against the logarithm of this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)

The following is a general protocol for a bleomycin-induced pulmonary fibrosis model in mice, which is a standard preclinical model for IPF. The specific parameters for the this compound study may have varied.

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of pulmonary fibrosis.

Animals: C57BL/6 mice (male, 8-10 weeks old).

Materials:

-

Bleomycin sulfate

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Induction of Fibrosis: On day 0, anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.

-

Treatment: Begin daily oral administration of this compound (e.g., 10, 30, 100 mg/kg) or vehicle on a specified day post-bleomycin instillation (e.g., day 1 or day 7) and continue for a defined period (e.g., 14 or 21 days).

-

Monitoring: Monitor animals daily for signs of distress and record body weight.

-

Endpoint Analysis (e.g., on Day 21):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to assess inflammatory cell infiltration (total and differential cell counts) and total protein concentration.

-

Histopathology: Harvest lungs, fix in formalin, and embed in paraffin. Stain lung sections with Masson's trichrome to assess collagen deposition and with Hematoxylin and Eosin (H&E) for overall lung architecture. Score fibrosis using the Ashcroft scoring system.

-

Hydroxyproline Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates.

-

Gene Expression Analysis: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1) in lung tissue by qPCR.

-

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials of this compound for the treatment of idiopathic pulmonary fibrosis. The preclinical data suggests that this compound is a viable candidate for further development, and Phase I trials in humans were anticipated.[4]

Conclusion

This compound is a potent, orally bioavailable multi-kinase inhibitor with a compelling mechanism of action for the treatment of idiopathic pulmonary fibrosis. Its ability to simultaneously target key pro-fibrotic pathways, coupled with favorable preclinical pharmacokinetic and efficacy data, positions it as a promising therapeutic candidate. Further investigation, including progression into clinical trials, is warranted to fully elucidate its potential in addressing the significant unmet medical need in IPF.

References

- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

KBP-7018: A Technical Whitepaper on a Novel Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of KBP-7018, a novel and potent multi-kinase inhibitor. It details the molecular structure, physicochemical properties, mechanism of action, and preclinical pharmacokinetic profile of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Molecular Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C31H30N4O5 and a molecular weight of approximately 538.60 g/mol .[1][2][3][4][5] Its chemical structure is characterized by a complex heterocyclic core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate | [3] |

| CAS Number | 1613437-66-3 | [2][3][4] |

| Chemical Formula | C31H30N4O5 | [1][2][3][4][5] |

| Molecular Weight | 538.60 g/mol | [1][2][3][4] |

| 2D Structure | A 2D representation of the this compound structure is available from chemical suppliers and pharmacology databases. |

Mechanism of Action

This compound functions as a multi-kinase inhibitor, demonstrating potent and selective inhibitory activity against several receptor tyrosine kinases (RTKs) implicated in various pathological processes, including fibrosis and cancer.[6] Its primary targets are c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene.[2]

Table 2: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Source(s) |

| c-KIT | 10 | [1] |

| PDGFR | 7.6 | [1] |

| RET | 25 | [1] |

The inhibition of these kinases by this compound disrupts the downstream signaling pathways that regulate cellular processes such as proliferation, differentiation, migration, and survival.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Signaling Pathway Modulation

This compound's therapeutic potential stems from its ability to modulate key signaling cascades. The following diagrams illustrate the general signaling pathways of its primary targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound|KBP 7018;KBP7018 [dcchemicals.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 8. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The c-kit signaling pathway is involved in the development of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sinobiological.com [sinobiological.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. diva-portal.org [diva-portal.org]

- 21. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]

KBP-7018: A Technical Whitepaper on a Novel Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBP-7018 (CAS Number: 1613437-66-3) is a novel, orally bioavailable, small molecule multi-kinase inhibitor with potent activity against key signaling pathways implicated in fibrotic diseases and cancer. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, and pharmacokinetic profile across multiple species. Detailed descriptions of the signaling pathways it targets are provided, along with generalized experimental methodologies for the types of studies conducted. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound is an indolinone-based multi-kinase inhibitor that has been investigated for its potential therapeutic application in idiopathic pulmonary fibrosis (IPF). Its mechanism of action is centered on the inhibition of several receptor tyrosine kinases (RTKs) that are critical drivers of cellular proliferation, differentiation, migration, and angiogenesis. Specifically, this compound demonstrates potent inhibitory activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1613437-66-3 |

| Molecular Formula | C₃₁H₃₀N₄O₅ |

| Molecular Weight | 538.59 g/mol |

| IUPAC Name | methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate |

Mechanism of Action and In Vitro Potency

This compound functions as a competitive inhibitor at the ATP-binding site of its target kinases, thereby blocking downstream signaling cascades. The in vitro inhibitory potency of this compound against its primary targets has been determined through kinase inhibition assays.

Table 2: In Vitro Inhibitory Potency (IC50) of this compound [1]

| Target Kinase | IC50 (nM) |

| c-KIT | 10 |

| PDGFR | 7.6 |

| RET | 25 |

Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate key signaling pathways involved in pathogenesis.

The c-KIT receptor tyrosine kinase and its ligand, stem cell factor (SCF), play a crucial role in cell survival, proliferation, and differentiation. Dysregulation of the c-KIT pathway is implicated in various cancers and fibrotic processes. This compound's inhibition of c-KIT blocks the activation of downstream pathways such as PI3K/AKT and RAS/RAF/MAPK.

Platelet-derived growth factor receptors (PDGFRs) are key regulators of cell growth, proliferation, and migration. The PDGF/PDGFR signaling axis is a well-established driver of fibrosis and angiogenesis. By inhibiting PDGFR, this compound can attenuate these pathological processes.

The RET receptor tyrosine kinase is crucial for the normal development of the nervous and renal systems. Aberrant RET signaling, through mutations or fusions, is a known oncogenic driver in several cancers. This compound's inhibition of RET provides a therapeutic rationale for RET-driven malignancies.

Preclinical Pharmacokinetics

Extensive preclinical pharmacokinetic studies have been conducted on this compound in various animal species to evaluate its drug-like properties.

In Vitro Pharmacokinetic Profile

Table 3: In Vitro Pharmacokinetic Parameters of this compound

| Parameter | Species | Value |

| Plasma Protein Binding | Human, Monkey, Dog, Rat, Mouse | >99% |

| Caco-2 Permeability (Papp A→B) | - | Low (0.04 - 0.43 x 10⁻⁶ cm/s) |

| Metabolic Stability (t½ in liver microsomes) | Human | High |

| Monkey | Low | |

| Dog | Moderate | |

| Rat | Moderate | |

| Mouse | High |

In Vivo Pharmacokinetic Profile

The in vivo pharmacokinetic parameters of this compound have been assessed following both intravenous (IV) and oral (PO) administration.

Table 4: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Mouse | Rat | Dog | Monkey |

| Clearance (CL) (L/hr/kg) | 2.53 | 1.15 | 1.25 | 0.32 |

| Volume of Distribution (Vss) (L/kg) | 4.65 | 1.51 | 2.82 | 1.83 |

| Max Concentration (Cmax) (ng/mL) - PO | 104 | 225 | 1340 | 1860 |

| Oral Bioavailability (%) | 21 | 68 | 34 | 45 |

Predicted Human Pharmacokinetics

Based on allometric scaling from preclinical data, the human pharmacokinetic parameters for this compound have been predicted.

Table 5: Predicted Human Pharmacokinetic Parameters of this compound

| Parameter | Predicted Value |

| Clearance (CL) | ~20% of hepatic blood flow |

| Volume of Distribution (Vss) | 1.6 - 5.3 L/kg |

| Half-life (t½) | 4.8 - 19.3 hours |

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available. The following sections provide generalized methodologies for the types of experiments performed.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound against target kinases was likely determined using a biochemical assay format, such as a fluorescence-based or radiometric assay.

Workflow: In Vitro Kinase Assay

Methodology:

-

Assay Principle: The assay measures the phosphorylation of a specific substrate by the target kinase in the presence of varying concentrations of the inhibitor.

-

Reagents: Recombinant human kinase enzymes (c-KIT, PDGFR, RET), appropriate peptide or protein substrates, ATP, and assay buffer.

-

Procedure:

-

A dilution series of this compound is prepared.

-

The kinase, substrate, and inhibitor are incubated together in a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of phosphorylated product is quantified.

-

-

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

Preclinical Pharmacokinetic Studies (General Protocol)

Pharmacokinetic studies were likely conducted in rodents and non-rodents to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Workflow: Preclinical Pharmacokinetic Study

Methodology:

-

Animal Models: Male CD-1 mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were likely used.

-

Dosing: this compound was administered as a single intravenous bolus and a single oral gavage.

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (CL, Vss, Cmax, Tmax, F%) were calculated using non-compartmental analysis.

Clinical Development Status

As of the date of this document, there is no publicly available information regarding the initiation or completion of clinical trials for this compound. The development pipeline of KBP Biosciences, the originating company, does not currently list this compound.

Conclusion

This compound is a potent multi-kinase inhibitor with a well-characterized preclinical profile. Its strong inhibitory activity against c-KIT, PDGFR, and RET, coupled with favorable pharmacokinetic properties in preclinical species, suggests its potential as a therapeutic agent for fibrotic diseases and certain cancers. Further investigation into its clinical safety and efficacy is warranted to fully elucidate its therapeutic utility. This document provides a foundational understanding of this compound for the scientific and drug development community.

References

KBP-7018: A Technical Guide to Preclinical Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and bioavailability data for KBP-7018, a novel, selective tyrosine kinase inhibitor with potential for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] The information presented is compiled from published preclinical studies and is intended to serve as a resource for researchers and professionals involved in drug development.

This compound is a multi-kinase inhibitor that targets key signaling pathways involved in fibrosis, including platelet-derived growth factor receptors (PDGFRα and PDGFRβ), c-kit receptor, and RET receptor.[3][4] Its potent inhibitory activity against these tyrosine kinases suggests a promising therapeutic approach for IPF.[4][5]

Core Pharmacokinetic Parameters of this compound

The preclinical pharmacokinetic profile of this compound has been characterized in various species to predict its behavior in humans. The following tables summarize the key quantitative data from these studies.

In Vivo Pharmacokinetic Parameters of this compound in Different Species

| Parameter | Mouse | Rat | Dog | Monkey |

| IV Dose (mg/kg) | 2 | 2 | 1 | 2 |

| CL (L/h/kg) | 1.23 | 0.83 | 1.87 | 0.61 |

| Vss (L/kg) | 1.51 | 1.38 | 4.65 | 1.83 |

| t1/2 (h) | 0.9 | 1.2 | 2.3 | 2.1 |

| Oral Dose (mg/kg) | 5 | 5 | 2 | 5 |

| Cmax (ng/mL) | 487 | 1020 | 119 | 433 |

| Tmax (h) | 0.25 | 0.5 | 6.0 | 4.0 |

| AUC0-t (ng·h/mL) | 1120 | 2290 | 501 | 3440 |

| Bioavailability (%) | 34 | 68 | 21 | 56 |

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Predicted Human Pharmacokinetic Parameters of this compound

| Parameter | Predicted Value | Method |

| Plasma Clearance (L/h/kg) | 0.19 | Allometric Scaling |

| Volume of Distribution (L/kg) | 1.6 | Allometric Scaling |

| Blood Half-life (h) | 5.9 | Allometric Scaling |

| Human Blood CL (% of Hepatic Blood Flow) | ~20% | Allometric scaling and other modeling methods |

These are predicted human parameters based on preclinical data and modeling.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols used in the preclinical characterization of this compound.

In Vivo Pharmacokinetic Studies

Animal Models:

-

Male CD-1 mice (20-25 g)

-

Male Sprague-Dawley rats (250-300 g)

-

Male beagle dogs (7-10 kg)

-

Male cynomolgus monkeys (4-6 kg)[3]

Dosing:

-

Intravenous (IV) Administration: this compound was administered as a single bolus injection.

-

Oral (PO) Administration: this compound was administered via oral gavage.

Sample Collection:

-

Serial blood samples were collected at predetermined time points post-dosing.

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

-

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

In Vitro Studies

Microsomal Stability Assay:

-

Objective: To assess the metabolic stability of this compound.

-

Method: this compound was incubated with liver microsomes from mice, rats, dogs, monkeys, and humans in the presence of NADPH. The disappearance of the compound over time was monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.[3]

Caco-2 Permeability Assay:

-

Objective: To evaluate the intestinal permeability of this compound.

-

Method: The transport of this compound was assessed across Caco-2 cell monolayers in both apical-to-basolateral and basolateral-to-apical directions.[2]

Plasma Protein Binding:

-

Objective: To determine the extent of this compound binding to plasma proteins.

-

Method: The binding of this compound to plasma proteins from various species, including humans, was determined using methods such as equilibrium dialysis.

Visualizations

The following diagrams illustrate key concepts related to the mechanism and evaluation of this compound.

Caption: this compound Mechanism of Action.

Caption: Preclinical Pharmacokinetic Evaluation Workflow.

References

- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolic Stability of KBP-7018: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro metabolic stability of KBP-7018, a novel selective tyrosine kinase inhibitor. The following sections detail the metabolic profile of this compound across various species, the experimental procedures used for these assessments, and the key cytochrome P450 (CYP) enzymes responsible for its metabolism. This information is critical for understanding the pharmacokinetic properties of this compound and predicting its behavior in vivo.

Quantitative Metabolic Stability Data

The in vitro metabolic stability of this compound was evaluated in liver microsomes from mice, rats, dogs, monkeys, and humans. The intrinsic clearance (CLint), a measure of the rate of metabolism, was determined and is summarized in the table below.

| Species | Intrinsic Clearance (CLint) (mL/min/mg protein) | Predicted Hepatic Clearance (CLHepatic, predict) (mL/min/kg) |

| Mouse | 0.04 - 0.12 | 7.2 |

| Rat | 0.04 - 0.12 | 5.6 |

| Dog | 0.04 - 0.12 | 6.4 |

| Monkey | 0.44 | 18.4 |

| Human | 0.04 - 0.12 | 4.2 |

Data sourced from Huang et al., 2015.[1]

The data indicates that the rate of disappearance of this compound was notably higher in monkey liver microsomes compared to those from mice, rats, dogs, and humans[1]. Despite this, the predicted human hepatic clearance is considered low, approximately 20% of hepatic blood flow, suggesting a low metabolism in vivo[2][3][4].

Experimental Protocols

The following sections describe the methodologies employed in the in vitro metabolic stability and cytochrome P450 inhibition studies of this compound.

Metabolic Stability in Liver Microsomes

The metabolic stability of this compound was assessed by measuring the disappearance of the compound over time in the presence of NADPH-fortified liver microsomes from various species[1].

Workflow for Metabolic Stability Assay

References

- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

KBP-7018: A Technical Guide to its Therapeutic Potential as a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBP-7018 is a novel, orally bioavailable small molecule that acts as a potent inhibitor of multiple receptor tyrosine kinases, with significant therapeutic potential in fibrotic diseases, particularly Idiopathic Pulmonary Fibrosis (IPF). This technical guide provides an in-depth overview of the preclinical data supporting the development of this compound. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental methodologies, and visualizes the core signaling pathways implicated in its therapeutic effect. While preclinical evidence is robust, publicly available clinical trial data for this compound is limited at the time of this publication.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless deposition of scar tissue, leading to a decline in lung function. The pathogenesis of IPF is complex, involving aberrant activation of multiple signaling pathways that drive fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (ECM) deposition. Key among these are the signaling cascades initiated by platelet-derived growth factor receptors (PDGFRs), the c-Kit proto-oncogene (c-KIT), and the rearranged during transfection (RET) proto-oncogene. This compound has emerged as a promising therapeutic candidate by simultaneously targeting these key drivers of fibrosis.

Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the competitive inhibition of the ATP-binding sites of PDGFRα/β, c-KIT, and RET. By blocking the phosphorylation and subsequent activation of these receptors, this compound effectively attenuates the downstream signaling pathways responsible for the pathogenic hallmarks of fibrosis.

Targeted Signaling Pathways

The therapeutic rationale for targeting PDGFR, c-KIT, and RET in fibrosis is well-established.

-

PDGFR Signaling: Platelet-derived growth factors and their receptors are central regulators of fibroblast proliferation, migration, and survival. Overexpression and persistent activation of PDGFR signaling are consistently observed in fibrotic tissues, contributing directly to the expansion of the fibroblast population and ECM production.

-

c-KIT Signaling: The stem cell factor (SCF)/c-KIT pathway is implicated in the recruitment of bone marrow-derived progenitor cells, including fibrocytes, to sites of tissue injury. These cells can differentiate into myofibroblasts, further contributing to the fibrotic process.

-

RET Signaling: While primarily known for its role in neuronal development and cancer, emerging evidence suggests the involvement of RET signaling in fibrotic processes, potentially through its interaction with other pro-fibrotic pathways.

Below are diagrams illustrating the signaling pathways targeted by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Target Kinase | IC50 (nM) |

| c-KIT | 10 |

| PDGFRα | 26 |

| PDGFRβ | 34 |

| RET | 7.6 |

Data represents the half-maximal inhibitory concentration (IC50) and indicates potent inhibition of the target kinases.

Table 2: Preclinical Pharmacokinetic Properties of this compound

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | Bioavailability (%) |

| Mouse | IV | 2 | - | - | 531 | - |

| PO | 10 | 442 | 2.0 | 2240 | 68 | |

| Rat | IV | 2 | - | - | 358 | - |

| PO | 10 | 123 | 4.0 | 752 | 21 | |

| Dog | IV | 1 | - | - | 134 | - |

| PO | 5 | 114 | 1.5 | 425 | 32 | |

| Monkey | IV | 1 | - | - | 345 | - |

| PO | 5 | 211 | 2.0 | 1170 | 68 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; IV: Intravenous; PO: Oral.

Table 3: In Vitro ADME Properties of this compound

| Parameter | Species | Value |

| Plasma Protein Binding | Human | >99.5% |

| Rat | >99.5% | |

| Mouse | >99.5% | |

| Dog | >99.5% | |

| Monkey | >99.5% | |

| Caco-2 Permeability (Papp, A→B) | - | 0.2 x 10-6 cm/s |

| Liver Microsomal Stability (t1/2, min) | Human | >120 |

| Rat | 87 | |

| Mouse | 63 | |

| Dog | 116 | |

| Monkey | 39 |

Papp (A→B): Apparent permeability coefficient from apical to basolateral; t1/2: Half-life.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound against target kinases was determined using a radiometric kinase assay.

Workflow:

Methodology:

-

Recombinant human kinase enzymes (PDGFRα, PDGFRβ, c-KIT, RET) were used.

-

This compound was serially diluted in DMSO and pre-incubated with the kinase in a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1 mg/mL BSA).

-

The kinase reaction was initiated by adding a mixture of the specific peptide substrate and [γ-33P]ATP.

-

The reaction was allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction was stopped by the addition of phosphoric acid.

-

The reaction mixture was transferred to a filter plate to capture the phosphorylated substrate.

-

The filter plate was washed to remove unincorporated [γ-33P]ATP.

-

Scintillation fluid was added, and the radioactivity was measured using a scintillation counter.

-

IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Caco-2 Permeability Assay

The intestinal permeability of this compound was assessed using the Caco-2 cell monolayer model.

Methodology:

-

Caco-2 cells were seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

The integrity of the cell monolayer was verified by measuring the transepithelial electrical resistance (TEER).

-